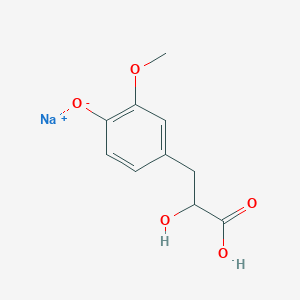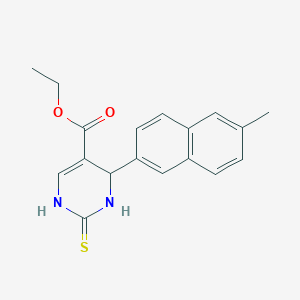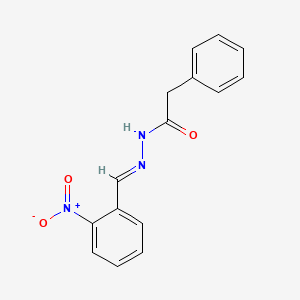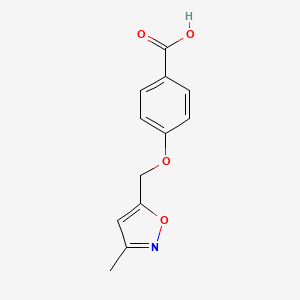
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate is a chemical compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a methoxy group attached to a phenolate ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate typically involves the reaction of 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenol with a sodium base. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium base, forming the phenolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolate ion is oxidized to form quinones.
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate exerts its effects involves its ability to donate electrons and act as an antioxidant. The phenolate ion can neutralize free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Sodium 4-hydroxybenzoate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
Sodium 2-methoxyphenolate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
This comprehensive overview highlights the significance of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11NaO5 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
sodium;4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)






![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)


